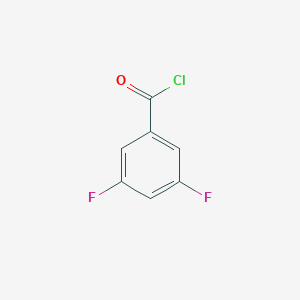

3,5-Difluorobenzoyl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,5-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZWEOORLJBPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156223 | |

| Record name | 3,5-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129714-97-2 | |

| Record name | 3,5-Difluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129714972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorobenzoyl Chloride: A Key Intermediate for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides

3,5-Difluorobenzoyl chloride is a vital difluorinated aromatic organic compound that serves as a cornerstone in the synthesis of a wide array of complex molecules.[1][2] Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target compounds.[1] The two fluorine atoms positioned meta to the carbonyl group on the benzene ring create a unique electronic environment, increasing the reactivity of the acyl chloride and influencing the properties of the resulting derivatives.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in drug discovery and materials science.

Physicochemical Properties and Structural Elucidation

This compound is a colorless to light yellow liquid with a pungent odor.[2] It is characterized by the chemical formula C₇H₃ClF₂O and a molecular weight of 176.55 g/mol .[3] The presence of the highly electronegative fluorine and chlorine atoms renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129714-97-2 | [3] |

| Molecular Formula | C₇H₃ClF₂O | [3] |

| Molecular Weight | 176.55 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 173-175 °C | [4] |

| Density | 1.41 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.5031 (lit.) | [5] |

| Solubility | Soluble in organic solvents such as dichloromethane and ether; reacts with water. | [2] |

| Flash Point | 157 °F | [4] |

Synthesis of this compound: A Detailed Protocol

The most common and reliable method for the laboratory-scale synthesis of this compound is the conversion of 3,5-difluorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride is often preferred for its milder reaction conditions and the formation of gaseous byproducts, which simplifies purification.

Experimental Protocol: Synthesis from 3,5-Difluorobenzoic Acid using Oxalyl Chloride

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.

Materials:

-

3,5-Difluorobenzoic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Drying tube (filled with calcium chloride)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, suspend 3,5-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred suspension, add a catalytic amount of N,N-dimethylformamide (1-2 drops). Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise at room temperature.

-

Reaction Progression: After the initial effervescence subsides, gently warm the reaction mixture to a reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

-

Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, it can be distilled under reduced pressure.

Causality of Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, and any moisture will lead to hydrolysis back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Catalytic DMF: N,N-Dimethylformamide acts as a catalyst by forming a Vilsmeier intermediate with the chlorinating agent, which is a more reactive acylating species.

-

Excess Chlorinating Agent: Using a slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acyl chloride.

-

Gaseous Byproducts: The use of oxalyl chloride is advantageous as the byproducts, HCl, CO, and CO₂, are gases that are easily removed from the reaction mixture.

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

General Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features and Assignments | Source |

| ¹H NMR | The proton NMR spectrum is simple due to the symmetry of the molecule. It typically shows two signals: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions. | [3] |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon attached to the fluorine atoms, the carbon at the 4-position, and the carbon attached to the carbonyl group. The C-F coupling will be observable. | [3] |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of an acyl chloride is observed around 1780-1815 cm⁻¹. C-F stretching bands are also present. | [6] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The base peak is often the [M-Cl]⁺ fragment. | [3][6] |

Applications in Drug Development and Agrochemical Synthesis

This compound is a valuable building block for the synthesis of biologically active molecules.[1] The 3,5-difluorophenyl moiety is a common structural motif in many pharmaceuticals and agrochemicals.

Case Study: Synthesis of an AMPA Potentiator

A notable application of this compound is in the synthesis of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator, LY450108.[7] This compound has been investigated for its potential in treating cognitive disorders. The synthesis involves the acylation of a key intermediate with this compound to introduce the desired difluorobenzoyl group.

Agrochemical Applications

In the agrochemical sector, this compound is used in the synthesis of various pesticides, including insecticides and herbicides.[1] The presence of the difluorobenzoyl group can enhance the efficacy and environmental stability of these compounds. For instance, it is a precursor for the synthesis of certain benzoylurea insecticides, which act as insect growth regulators.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[2] It causes severe skin burns and eye damage and may cause respiratory irritation.[3] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water to produce hydrochloric acid, so it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic properties, conferred by the two fluorine atoms, make it an invaluable tool for the synthesis of novel and complex molecules with enhanced biological and physical properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. This compound. National Institute of Standards and Technology. [Link]

-

ChemBK. This compound. [Link]

-

Journal of Labelled Compounds & Radiopharmaceuticals, 48(2), 85-100 (2005). [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Google Patents. Method for synthesizing 3,5-dichlorobenzoyl chloride.

-

ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride. [Link]

-

SpectraBase. 2,5-Difluorobenzoyl chloride. [Link]

- Google Patents. Synthesis method of 3,5-dichlorobenzoyl chloride.

- Google Patents. Preparation method of 3,5-dichlorobenzoyl chloride.

-

Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 129714-97-2 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. 3,5-ジフルオロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Reactivity and Mechanism of 3,5-Difluorobenzoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of 3,5-Difluorobenzoyl chloride, a pivotal reagent in modern organic synthesis. We will delve into the nuanced interplay of its structural features and their profound impact on its reactivity. This document will explore the electronic effects of the fluorine substituents, detailing their role in modulating the electrophilicity of the carbonyl carbon. Key reaction mechanisms, including nucleophilic acyl substitution and Friedel-Crafts acylation, will be elucidated with a focus on the specific behavior of this fluorinated compound. Furthermore, this guide will present field-proven insights into its application in the synthesis of pharmaceuticals and advanced materials, offering detailed experimental protocols for its use. This resource is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile building block.

Introduction: The Significance of Fluorination in Acyl Chlorides

The introduction of fluorine atoms into organic molecules has revolutionized the fields of medicinal chemistry and materials science. Fluorine's high electronegativity and small van der Waals radius impart unique properties to organic compounds, including increased metabolic stability, enhanced lipophilicity, and altered binding affinities to biological targets. In the context of benzoyl chlorides, the strategic placement of fluorine atoms serves as a powerful tool to fine-tune reactivity and confer desirable characteristics upon the final products.

This compound (C₇H₃ClF₂O) is an aromatic acyl chloride characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions.[1] This specific substitution pattern significantly influences the electronic distribution within the molecule, rendering the carbonyl carbon exceptionally electrophilic and thus highly reactive towards nucleophiles.[1] This enhanced reactivity, coupled with the advantageous properties conferred by the fluorine atoms, makes this compound a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and high-performance polymers.[2][3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O | [1] |

| Molecular Weight | 176.55 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 76-77 °C | [5] |

| Refractive Index (n20/D) | 1.5031 (lit.) | [6] |

| CAS Number | 129714-97-2 |

Spectroscopic Data: While detailed spectra are best consulted directly from spectral databases, typical spectroscopic features include characteristic C=O stretching frequencies in the IR spectrum and distinct aromatic proton and fluorine signals in the ¹H and ¹⁹F NMR spectra, respectively.[4][7]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound involves the reaction of 3,5-difluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Reaction Scheme

Caption: Synthesis of this compound from 3,5-Difluorobenzoic Acid.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorobenzoic acid (1 equivalent).

-

Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (1.2-1.5 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (approximately 80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude this compound can be purified by fractional distillation to yield a clear, colorless to pale yellow liquid.

Reactivity and Core Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the inductive effects of the two fluorine atoms and the chlorine atom.

The Inductive Effect of Fluorine Substituents

Fluorine is the most electronegative element, and its presence on the benzene ring exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms at the meta positions pull electron density away from the aromatic ring and, consequently, from the carbonyl group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, a more potent electrophile, increasing its susceptibility to nucleophilic attack.[1]

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides.[8] The reaction proceeds via a two-step addition-elimination mechanism.[8]

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[9]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[9]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

4.2.1. Reaction with Amines to Form Amides

The reaction of this compound with primary or secondary amines is a rapid and efficient method for the synthesis of 3,5-difluorobenzamides. These amides are common structural motifs in many pharmaceutical compounds.[10][11]

Experimental Protocol: Synthesis of N-benzyl-3,5-difluorobenzamide

-

Dissolution: Dissolve benzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.

-

Addition of Acyl Chloride: Cool the solution in an ice bath and slowly add a solution of this compound (1 equivalent) in the same solvent.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for 1-2 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

4.2.2. Reaction with Alcohols to Form Esters

In the presence of a base, this compound reacts with alcohols to form the corresponding esters.[12] This reaction is a fundamental transformation in organic synthesis.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[13] this compound can act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14]

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic substrate.[13][15]

-

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a resonance-stabilized acylium ion.[14][16]

-

Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a sigma complex (arenium ion).[13]

-

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[13]

Sources

- 1. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]

- 2. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 129714-97-2 [chemicalbook.com]

- 7. 129714-97-2|this compound|BLD Pharm [bldpharm.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. Reactions of Alcohols [www2.chemistry.msu.edu]

- 13. byjus.com [byjus.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Electron-Withdrawing Effects in Fluorinated Benzoyl Chlorides

Abstract: Fluorination is a cornerstone strategy in modern medicinal and materials chemistry for modulating molecular properties. When applied to reactive synthons like benzoyl chlorides, the introduction of fluorine atoms imparts profound changes rooted in their powerful electron-withdrawing capabilities. This guide provides an in-depth analysis of the core principles governing the reactivity and characteristics of fluorinated benzoyl chlorides. We will explore the dualistic electronic nature of fluorine, its quantifiable impact on the electrophilicity of the carbonyl center, and the resulting spectroscopic signatures. Furthermore, this paper presents a field-proven protocol for the synthesis of these valuable reagents and discusses their strategic application in drug discovery and materials science, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Foundational Principle: Fluorine's Electronic Duality

To understand the behavior of fluorinated benzoyl chlorides, one must first appreciate the unique and often competing electronic effects of the fluorine atom. As the most electronegative element, fluorine exerts a potent inductive effect (-I) , pulling electron density away from the aromatic ring through the sigma bond network.[1][2] This effect is dominant and significantly depletes the electron density of the entire molecule.

Concurrently, fluorine possesses lone pairs of electrons that can, in principle, be donated back to the aromatic ring via a resonance effect (+R or +M) . However, due to the poor overlap between the compact 2p orbital of fluorine and the larger 3p orbital of carbon, this resonance donation is significantly weaker compared to other halogens. The Hammett substituent constants (σ) provide a quantitative measure of these effects. The para-substituent constant (σₚ = +0.06) for fluorine is positive, indicating net electron withdrawal, but it is much smaller than the meta-substituent constant (σₘ = +0.34), which is governed almost entirely by the inductive effect.[3] This difference highlights the partial counteraction of the inductive pull by the weak resonance donation in the para position.[4]

This electronic tug-of-war is central to the chemical behavior of all fluorinated aromatic compounds. In benzoyl chlorides, these effects converge on the carbonyl group, dramatically altering its properties.

Impact on the Benzoyl Chloride Moiety: Activating the Carbonyl

The primary consequence of fluorine's strong inductive withdrawal is the significant enhancement of the electrophilicity of the carbonyl carbon. By pulling electron density from the benzene ring, the fluorine atom makes the ring itself less capable of donating density to the attached carbonyl group. This renders the carbonyl carbon more electron-deficient and, therefore, substantially more reactive towards nucleophiles.

This activation is a key feature exploited in synthesis. Fluorinated benzoyl chlorides are more potent acylating agents than their non-fluorinated parent compound.[5] This increased reactivity facilitates reactions such as Friedel-Crafts acylation, esterification, and amidation, often allowing for milder reaction conditions or improved yields.

Caption: Diagram 1: Inductive (-I) vs. Resonance (+R) effects in p-fluorobenzoyl chloride.

The position of the fluorine atom matters. An ortho or para fluorine atom can exert both its inductive and resonance effects, while a meta fluorine primarily acts through its inductive effect.[6][7] Consequently, the activating effect is generally strongest from the meta position, followed by ortho and para. However, steric hindrance from an ortho substituent can also play a significant role in moderating reaction rates by impeding the approach of a nucleophile.[8]

Synthesis and Handling: A Validated Laboratory Protocol

Fluorinated benzoyl chlorides are most commonly and reliably synthesized from their corresponding fluorobenzoic acids. The reaction with thionyl chloride (SOCl₂) is a robust and widely used method.[9][10] The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.[11][12][13]

Experimental Protocol: Synthesis of 2-Fluorobenzoyl Chloride

This protocol describes a self-validating workflow for the synthesis, purification, and characterization of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid.

Materials & Equipment:

-

2-Fluorobenzoic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (3.0 eq)

-

Anhydrous Toluene or Benzene (as solvent)[9]

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser and drying tube (e.g., CaCl₂)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Short-path distillation apparatus

-

NMR tubes, IR sample holder (KBr plates or ATR)

Methodology:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2-fluorobenzoic acid (e.g., 14.0 g, 0.1 mol) and anhydrous toluene (e.g., 70 mL).[9] Add a magnetic stir bar.

-

Reagent Addition: Slowly add thionyl chloride (e.g., 21.9 mL, 0.3 mol) to the stirred suspension at room temperature. Add one drop of DMF as a catalyst.

-

Reflux: Equip the flask with a reflux condenser fitted with a drying tube. Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours.[9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[14]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The off-gases are corrosive and should be passed through a basic scrubber.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2-fluorobenzoyl chloride as a clear, colorless liquid.[9]

-

Characterization & Validation:

-

¹³C NMR: Confirm the presence of the carbonyl carbon signal at ~164 ppm (in CDCl₃) and the aromatic carbons.

-

IR Spectroscopy: Verify the strong C=O stretching frequency in the region of 1780-1810 cm⁻¹.

-

Purity: Assess purity via GC-MS or ¹H NMR.

-

Caption: Diagram 3: Relationship between core properties and strategic applications.

Conclusion

The substitution of fluorine onto a benzoyl chloride framework is a powerful tool for the modern chemist. The dominant electron-withdrawing inductive effect of fluorine significantly increases the electrophilicity of the carbonyl carbon, creating a highly potent acylating agent. This fundamental change is quantitatively observable through shifts in NMR and IR spectra and can be harnessed for a variety of synthetic applications. From enhancing the pharmacokinetic profiles of life-saving drugs to engineering advanced materials with superior stability, the principles discussed herein demonstrate the profound and predictable impact of fluorination, solidifying the role of fluorinated benzoyl chlorides as indispensable intermediates in chemical science.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from Chemistry Steps. [Link]

-

LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

-

LibreTexts. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from Chemistry LibreTexts. [Link]

-

Reisman, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from Master Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

PrepChem. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from PrepChem.com. [Link]

-

(n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from ResearchGate. [Link]

-

Khodja, A. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from YouTube. [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. Retrieved from NIH. [Link]

- Google Patents. (n.d.). CN106008197A - Preparation method for o-fluorobenzoyl chloride.

-

Sparrow Chemical. (n.d.). Benzoyl Chloride Series. Retrieved from Sparrow Chemical. [Link]

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from University of Colorado Boulder. [Link]

-

ACS Publications. (n.d.). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Retrieved from The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from Chemical Society Reviews. [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from PubMed Central. [Link]

-

(n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Arkat USA. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from Arkat USA. [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from Scribd. [Link]

-

StackExchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from Chemistry Stack Exchange. [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from The Royal Society of Chemistry. [Link]

-

ACS Omega. (n.d.). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. Retrieved from ACS Omega. [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-fluoro-. Retrieved from the NIST WebBook. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from Compound Interest. [Link]

-

Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from Wang Lab. [Link]

-

StackExchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from Chemistry Stack Exchange. [Link]

-

Reisman, J. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from Master Organic Chemistry. [Link]

-

Reisman, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link]

Sources

- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Role and Importance of a Key Synthetic Building Block

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluorobenzoyl Chloride

This compound (CAS No. 129714-97-2) is a fluorinated aromatic compound that serves as a critical intermediate in the synthesis of a wide array of high-value organic molecules.[1] Its utility is most pronounced in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a target molecule.[1] For instance, it has been utilized in the synthesis of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) potentiators, a class of molecules investigated for their potential in treating neurological disorders.

For researchers, process chemists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of this compound is not merely academic. Accurate data on its boiling point and density are paramount for the safe handling, effective purification, and predictable execution of synthetic protocols. These parameters directly influence process design, from purification via distillation to the precise calculation of molar equivalents in reaction mixtures. This guide provides a detailed examination of these core properties, the methodologies for their accurate determination, and the underlying scientific principles that govern them.

Core Physicochemical Properties of this compound

The essential physical constants for this compound are summarized below. It is noteworthy that slight variations exist in the reported literature values for density, a common occurrence that underscores the importance of in-house verification for critical applications.

| Property | Value | Source(s) |

| CAS Number | 129714-97-2 | [2][3] |

| Molecular Formula | C₇H₃ClF₂O | [1][4] |

| Molecular Weight | 176.55 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Boiling Point | 173-175 °C | [1][2][4] |

| Density | 1.41 - 1.5 g/mL | [1][2][4] |

| Refractive Index | n20/D 1.5031 | [2] |

The boiling point of an acyl chloride is typically lower than that of its corresponding carboxylic acid due to the absence of intermolecular hydrogen bonding.[6][7] The relatively high boiling point of this compound is a function of its molecular weight and the significant dipole-dipole interactions arising from the polar carbon-oxygen and carbon-chlorine bonds.[8]

Part 1: Experimental Determination of Boiling Point

The boiling point is a critical parameter for the purification of this compound by distillation. An accurate measurement ensures efficient separation from impurities and prevents thermal degradation.

Causality Behind Experimental Choices

Standard distillation under atmospheric pressure is the most direct method for determining the boiling point of a stable, non-viscous liquid. The choice of apparatus, including a condenser and a vented collection flask, is dictated by the need to safely contain vapors and accurately measure the temperature at which a stable liquid-vapor equilibrium is achieved. Given that acyl chlorides can react with moisture, using oven-dried glassware is a critical, self-validating step to ensure the integrity of the sample.[9]

Detailed Protocol for Boiling Point Determination by Distillation

-

Apparatus Assembly: Assemble a standard simple distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume (e.g., 10-15 mL) of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the distilling liquid.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Observe the temperature as the liquid begins to boil and a ring of condensate moves up the apparatus. The boiling point is the stable temperature recorded when the liquid is consistently condensing and dripping into the receiving flask. Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

Safety: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[10]

Workflow for Boiling Point Determination

Caption: Experimental workflow for determining the boiling point.

Part 2: Experimental Determination of Density

Density is a fundamental property used to convert between mass and volume, which is essential for preparing solutions of known concentrations and for charging reactors in scaled-up synthetic processes. The variability in reported values (1.41 vs. 1.5 g/mL) highlights the sensitivity of this measurement to temperature and purity.

Causality Behind Experimental Choices

The pycnometer (or specific gravity bottle) method is a highly accurate technique for determining the density of liquids. Its design allows for the precise measurement of a fixed volume of liquid, minimizing the volumetric errors associated with simpler methods like using a graduated cylinder.[11] Critically, this method requires careful temperature control, as the density of liquids changes with temperature.[12] Performing the measurement in a temperature-controlled water bath is a self-validating step that ensures reproducibility and accuracy.

Detailed Protocol for Density Determination Using a Pycnometer

-

Preparation: Thoroughly clean and dry a pycnometer of known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Filling the Pycnometer: Fill the pycnometer with this compound, taking care to avoid air bubbles. Insert the stopper, allowing excess liquid to be expelled through the capillary.

-

Temperature Equilibration: Submerge the filled pycnometer in a constant-temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Final Volume Adjustment: Remove the pycnometer from the bath and carefully dry the exterior. Ensure the liquid level is exactly at the calibration mark (or that the capillary is full).

-

Mass of Filled Pycnometer: Weigh the filled pycnometer and record the mass (m₂).

-

Calculation: Calculate the mass of the liquid (m_liquid = m₂ - m₁). The density (ρ) is then calculated using the known volume of the pycnometer (V_pyc): ρ = m_liquid / V_pyc.

-

Calibration: The exact volume of the pycnometer should be determined beforehand by performing the same procedure with deionized water, for which the density at various temperatures is well-established.[12]

Workflow for Density Determination

Caption: Workflow for density measurement using a pycnometer.

Part 3: Safety, Reactivity, and Handling

The chemical reactivity of this compound directly impacts its handling and the procedures used to measure its properties. As an acyl chloride, it is classified as a corrosive substance that causes severe skin burns and eye damage.[5][10] It is also known to react with water, a characteristic reaction of acyl chlorides that produces the corresponding carboxylic acid (3,5-Difluorobenzoic acid) and hydrochloric acid fumes.[4][9]

This reactivity mandates that all handling and experimental work be conducted within a fume hood while wearing extensive PPE. Furthermore, the propensity to react with water means that all glassware must be scrupulously dried before use to prevent contamination of the sample and the generation of hazardous HCl gas.

Representative Reaction: Hydrolysis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 129714-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 129714-97-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

IUPAC nomenclature for 3,5-Difluorobenzoyl chloride

An In-depth Technical Guide to the IUPAC Nomenclature and Application of 3,5-Difluorobenzoyl Chloride

Introduction

In the precise language of organic chemistry, a compound's name is its formula, a detailed descriptor of its atomic arrangement. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides the universal grammar for this language, ensuring that any chemical structure can be unambiguously named and drawn. This guide focuses on a single, yet significant, molecule: this compound.

This compound is more than an academic exercise in nomenclature; it is a vital building block in the synthesis of complex organic molecules.[1] As an acyl chloride, it is a highly reactive derivative of a carboxylic acid, primed for nucleophilic acyl substitution. The presence of two fluorine atoms on the aromatic ring significantly modulates its electronic properties and, consequently, its reactivity and the characteristics of the resulting products.[2][3] This fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

This document, intended for researchers and professionals in drug development and materials science, will deconstruct the IUPAC name of this compound, detail its physicochemical properties, outline its synthetic utility with a practical protocol, and address critical safety considerations.

Part 1: Deconstructing the IUPAC Name

The name "this compound" is derived by systematically identifying the parent functional group, the core structure, and the nature and position of all substituents.

The Parent Functional Group: Acyl Chloride

The highest priority functional group in this molecule is the acyl chloride (or acid chloride). In IUPAC nomenclature, acyl chlorides are named by taking the name of the corresponding carboxylic acid, dropping the "-oic acid" suffix, and adding "-oyl chloride".

The Core Structure: Benzoyl Chloride

The molecule is derived from benzoic acid . Following the rule above:

-

Benzoic acid → Benzo + oyl chloride → Benzoyl chloride

This forms the base name of the un-substituted structure. The carbon atom of the carbonyl group is implicitly designated as position #1 for the purpose of numbering the attached benzene ring.

Substituents and Locants: 3,5-Difluoro

The benzene ring has two fluorine atoms attached.

-

Substituent Name : A halogen substituent is given the prefix "fluoro-".

-

Multiplier : Since there are two fluorine atoms, the prefix "di-" is used, leading to "difluoro".

-

Locants : The positions of the substituents on the benzene ring must be specified. Numbering starts from the carbon atom attached to the primary functional group (the carbonyl carbon) as C1. The ring is then numbered to give the substituents the lowest possible locants. In this case, the fluorine atoms are located on carbons 3 and 5.

Combining these elements yields the full, unambiguous IUPAC name: This compound .[4][5]

The structural breakdown and numbering scheme is visualized below.

Caption: IUPAC numbering for this compound.

Part 2: Physicochemical and Safety Data

Understanding the physical properties of a reagent is paramount for experimental design, particularly for reaction setup and purification.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 129714-97-2 | [1][4][6] |

| Molecular Formula | C₇H₃ClF₂O | [2][4][7] |

| Molecular Weight | 176.55 g/mol | [2][4][7] |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Boiling Point | 173-175 °C | [2][7] |

| Density | ~1.5 g/cm³ | [7] |

| Refractive Index (n20/D) | ~1.5031 | [1][6][7] |

| Flash Point | 69 °C (157 °F) | [6][7] |

| Solubility | Soluble in organic solvents (e.g., chloroform, ether); reacts with water. | [3][7] |

Safety and Hazard Profile

As a reactive acyl chloride, this compound presents significant handling risks. It is classified as a corrosive substance that causes severe skin burns and eye damage.[4][8] Inhalation may also cause respiratory irritation.[4][8]

GHS Hazard Statements:

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[6][8]

-

Keep away from water and moisture, as it reacts to release corrosive hydrochloric acid gas.[3]

-

Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[8]

Part 3: Synthetic Applications and a Representative Protocol

This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity makes it an excellent acylating agent for introducing the 3,5-difluorobenzoyl moiety into target molecules.[3]

A quintessential reaction of any acyl chloride is its conversion to an amide via reaction with a primary or secondary amine. This reaction is fundamental in the synthesis of numerous active pharmaceutical ingredients.

Experimental Protocol: Synthesis of N-phenyl-3,5-difluorobenzamide

This protocol details the synthesis of an amide via acylation of aniline. It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and product purity can be assessed by melting point analysis and spectroscopy.

Methodology:

-

Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Causality: DCM is an excellent, non-protic solvent that dissolves the reactants without participating in the reaction. The nitrogen atmosphere prevents the acyl chloride from reacting with atmospheric moisture.

-

Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or pyridine, to the solution.

-

Causality: The reaction generates HCl as a byproduct. The amine base scavenges this acid, preventing it from protonating the aniline reactant (which would render it non-nucleophilic) and driving the reaction to completion.

-

-

Acylation Reaction:

-

In a separate, dry dropping funnel, dissolve this compound (1.05 eq) in anhydrous DCM.

-

Cool the aniline solution to 0 °C using an ice-water bath.

-

Causality: The acylation reaction is highly exothermic. Cooling controls the reaction rate, preventing the formation of side products.

-

Add the this compound solution dropwise to the stirred aniline solution over 15-20 minutes.

-

-

Reaction Monitoring and Workup:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC, observing the consumption of the aniline starting material.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Causality: This aqueous workup sequence systematically removes unreacted reagents and byproducts, isolating the desired neutral amide product in the organic phase.

-

-

Product Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-phenyl-3,5-difluorobenzamide.

-

Caption: Experimental workflow for amide synthesis.

Conclusion

The IUPAC name this compound provides a precise structural definition for a compound of considerable industrial and academic importance. Its logical construction from parent functional group to core structure and locants exemplifies the power of systematic nomenclature. Beyond its name, its chemical properties—stemming from the reactive acyl chloride group and the modulating influence of meta-positioned fluorine atoms—make it a valuable and versatile reagent for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Proper understanding of its properties, reactivity, and hazards is essential for its safe and effective use in the laboratory.

References

-

Title: Chemical Properties of this compound (CAS 129714-97-2) Source: Cheméo URL: [Link]

-

Title: this compound - ChemBK Source: ChemBK URL: [Link]

-

Title: this compound | C7H3ClF2O Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound | CAS 129714-97-2 Source: Matrix Fine Chemicals URL: [Link]

Sources

- 1. This compound | 129714-97-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 129714-97-2 [matrix-fine-chemicals.com]

- 6. 3,5-二氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

The Strategic Role of 3,5-Difluorobenzoyl Chloride in Modern Drug Discovery and Advanced Material Synthesis: A Technical Guide

Abstract

3,5-Difluorobenzoyl chloride has emerged as a pivotal building block in the landscape of medicinal chemistry and materials science. Its unique electronic properties, conferred by the meta-positioning of two highly electronegative fluorine atoms, render it a versatile reagent for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core literature and patents pertaining to this compound. We will delve into its synthesis, spectroscopic characterization, and critically, its application in the development of innovative pharmaceuticals and high-performance materials. The narrative will emphasize the causality behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of the 3,5-Difluoro Substitution Pattern

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The 3,5-difluoro substitution pattern on a benzoyl chloride scaffold is particularly noteworthy. The two fluorine atoms exert a powerful inductive electron-withdrawing effect, which significantly enhances the electrophilicity of the acyl chloride carbonyl carbon. This heightened reactivity makes this compound an efficient acylating agent, often enabling reactions to proceed under milder conditions and with higher yields compared to its non-fluorinated counterpart.

Furthermore, the introduction of the 3,5-difluorophenyl moiety into a target molecule can profoundly influence its physicochemical and biological properties. These effects include:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a drug candidate.

-

Improved Membrane Permeability: The lipophilicity of the molecule is increased, which can enhance its ability to cross cellular membranes and the blood-brain barrier.

-

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule through steric and electronic interactions, potentially locking it into a bioactive conformation.

This guide will explore how these fundamental principles are leveraged in the practical application of this compound.

Synthesis of this compound: A Robust and Scalable Protocol

The most common and industrially viable route to this compound is the chlorination of its corresponding carboxylic acid, 3,5-difluorobenzoic acid. While various chlorinating agents can be employed, thionyl chloride (SOCl₂) is frequently the reagent of choice due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Reaction Mechanism: The Role of the Chlorinating Agent

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and readily undergoes intramolecular rearrangement and elimination of sulfur dioxide and a chloride ion to furnish the final acyl chloride product. The reaction is often catalyzed by a small amount of a tertiary amine or N,N-dimethylformamide (DMF), which acts as a nucleophilic catalyst to form a more reactive Vilsmeier-Haack type intermediate.

Diagram: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the laboratory-scale synthesis of this compound. It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of toxic gases.

Materials:

-

3,5-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous toluene (or other inert solvent)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a dropping funnel, add 3,5-difluorobenzoic acid (1.0 eq).

-

Add anhydrous toluene to the flask to create a slurry.

-

Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of carboxylic acid).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred slurry via the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to use a trap to capture the corrosive vapors.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

Spectroscopic and Physicochemical Properties

Accurate characterization of this compound is essential for its effective use in synthesis. The following table summarizes its key physicochemical properties and expected spectroscopic data.

| Property | Value |

| Molecular Formula | C₇H₃ClF₂O |

| Molecular Weight | 176.55 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2][3] |

| Boiling Point | 173-175 °C[1] |

| Refractive Index (n20/D) | ~1.5031[1] |

| ¹H NMR (CDCl₃) | δ ~7.5-7.7 (m, 2H), ~7.2-7.4 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ ~164 (C=O), ~162 (d, J=250 Hz, C-F), ~136 (C-Cl), ~115 (C-H), ~112 (C-H) |

| IR (neat) | ν ~1780 cm⁻¹ (C=O stretch) |

| Mass Spectrum (EI) | m/z 176 (M⁺), 141 (M⁺ - Cl) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Core Applications in Pharmaceutical and Agrochemical Synthesis

The enhanced reactivity and the desirable properties imparted by the 3,5-difluorophenyl moiety make this compound a valuable intermediate in the synthesis of a wide range of bioactive molecules.

Synthesis of Amides and Esters: Key Pharmacophores

The most common application of this compound is in the acylation of amines and alcohols to form the corresponding amides and esters, respectively. These functional groups are prevalent in many drug molecules, serving as key pharmacophores that engage in hydrogen bonding and other critical interactions with biological targets.

Diagram: Acylation Reactions of this compound

Caption: Key acylation reactions involving this compound.

A notable example is its use in the synthesis of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor potentiators, which are investigated for the treatment of cognitive disorders.[1][4] In these syntheses, this compound is reacted with an appropriate amine-containing core structure to introduce the 3,5-difluorobenzoyl group, which is often crucial for biological activity.

Friedel-Crafts Acylation: Building Molecular Complexity

This compound is an effective electrophile in Friedel-Crafts acylation reactions, enabling the formation of carbon-carbon bonds with electron-rich aromatic and heteroaromatic systems.[5][6][7][8] This reaction is a powerful tool for constructing complex molecular scaffolds found in many pharmaceuticals and agrochemicals. The presence of the two fluorine atoms enhances the reactivity of the acyl chloride, often allowing the reaction to proceed under milder conditions than with non-fluorinated analogs.

Patent Landscape: A Testament to Its Utility

A survey of the patent literature reveals the widespread use of this compound as a key intermediate in the synthesis of a diverse range of proprietary compounds. For instance, it is cited as a reactant in the combinatorial synthesis of libraries of thiophene compounds for drug discovery.[9] Furthermore, its application is evident in the development of novel herbicides and fungicides, where the 3,5-difluorophenyl moiety contributes to the molecule's efficacy and stability in the environment.[10][11]

Safety and Handling Considerations

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Corrosivity: It can cause severe skin burns and eye damage upon contact.[12]

-

Moisture Sensitivity: It reacts with water and other protic solvents to release corrosive hydrogen chloride gas.

-

Respiratory Irritation: Inhalation of its vapors can cause respiratory irritation.[12]

Handling Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

In case of a spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate) before disposal.

Conclusion: A Versatile Tool for Innovation

This compound stands out as a highly valuable and versatile reagent in the arsenal of synthetic chemists. Its enhanced reactivity, coupled with the beneficial properties imparted by the 3,5-difluorophenyl group, has cemented its role as a key building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in driving innovation across various scientific disciplines.

References

- Hollinshead, S. P. (1997). Combinatorial synthesis of thiophenes. U.S. Patent No. 5,942,387. Washington, DC: U.S.

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

Supporting information: Difluorocarbene as a C-F source for the Construction of Fluorinated Thiazoles. (n.d.). Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

- Jiangxi Jixiang Pharmaceutical Co ltd. (2015). Synthesis method of 3,5-dichlorobenzoyl chloride.

- Hooker Chemicals and Plastics Corp. (1975). Preparation of 3,5-dichlorobenzoyl chloride. U.S.

- Nanjing University of Science and Technology. (2010). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

PubChem. (n.d.). This compound - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

- An, S. (2012). Synthesis of 3,5-dichlorobenzoyl chloride.

- Jiangxi Jixiang Pharmaceutical Co ltd. (2014). Method for synthesizing 3,5-dichlorobenzoyl chloride.

- A novel preparation method of 3,5-dichlorobenzoyl chloride. (2016).

-

ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

-

European Patent Office. (n.d.). METHOD FOR PREPARING LAMOTRIGINE AND ITS INTERMEDIATE 2,3-DICHLOROBENZOYL CHLORIDE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

-

YorkSpace. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. Retrieved from [Link]

- Bayer Aktiengesellschaft. (n.d.). 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

- A preparation method of 3,5-dichlorobenzoyl chloride. (2017).

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

Sources

- 1. This compound 98 129714-97-2 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]

- 4. 3,5-ジフルオロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. chemimpex.com [chemimpex.com]

- 11. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 12. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Deployment of Fluorine in Modifying Chemical Reactivity for Drug Discovery

Abstract

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the chemical and biological properties of therapeutic candidates.[1][2] This guide provides an in-depth technical analysis of the fundamental principles governing fluorine's influence on chemical reactivity. We will dissect the unique stereoelectronic properties of the fluorine atom and the carbon-fluorine (C-F) bond, exploring how these characteristics are strategically leveraged by researchers to enhance pharmacokinetic profiles, binding affinities, and metabolic stability. This document moves beyond a mere recitation of effects, delving into the causality behind these modifications to equip drug development professionals with the foundational knowledge required for rational, fluorine-driven molecular design.

The Unique Physicochemical Profile of the Fluorine Atom

To comprehend the profound impact of fluorine on molecular behavior, one must first appreciate its distinct atomic properties, which diverge significantly from hydrogen. Fluorine is the most electronegative element, a property that dictates much of its chemical personality.[2][3] However, its influence is not solely a function of electronegativity; its small size allows it to act as a subtle yet powerful modulator rather than a sterically demanding group.

The strategic replacement of a hydrogen atom (van der Waals radius of 1.20 Å) with fluorine (van der Waals radius of 1.47 Å) introduces minimal steric perturbation.[2] This allows medicinal chemists to probe electronic effects without drastically altering the molecule's overall size and shape, a concept central to its use as a bioisostere for hydrogen.[4][5] The defining characteristic, however, is the C-F bond itself. It is the strongest single bond in organic chemistry, with a typical bond dissociation energy (BDE) of over 109 kcal/mol, rendering it highly resistant to metabolic cleavage.[6][7]

| Property | Hydrogen (H) | Fluorine (F) | Causality & Implication |

| van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric increase allows F to act as a H bioisostere, probing electronic effects without size penalties.[2] |

| Electronegativity (Pauling) | 2.20 | 3.98 | Creates a highly polarized C-F bond, inducing strong inductive effects and altering local electron density.[2][8] |

| C-X Bond Energy | ~99 kcal/mol | ~109-116 kcal/mol | The exceptional strength of the C-F bond significantly enhances metabolic stability by blocking sites of oxidation.[2][6] |

| Polarizability | High | Low | The C-F bond is poorly polarizable, which can surprisingly increase lipophilicity despite high electronegativity.[1] |

Modulating Electronic Landscapes: The Inductive Effect

The primary mechanism by which fluorine alters chemical reactivity is through its powerful, electron-withdrawing inductive effect (-I effect). By virtue of its supreme electronegativity, a fluorine atom withdraws electron density from the carbon to which it is attached, an effect that propagates through several bonds.

pKa Modulation: A Tool for Optimizing Bioavailability

One of the most predictable and valuable applications of the inductive effect is the modulation of the acid dissociation constant (pKa) of nearby functional groups.[8][9]

-

Lowering Basicity of Amines: For a drug candidate containing a basic amine, high basicity can lead to extensive ionization at physiological pH (7.4). This charged state can impede passage across biological membranes and limit oral bioavailability. Introducing fluorine atoms near the amine reduces the electron density on the nitrogen, making its lone pair less available to accept a proton.[2] This can lower the pKa by 2-3 units, increasing the proportion of the neutral, membrane-permeable species at physiological pH.[1]

-

Increasing Acidity of Acids: Conversely, the same inductive effect can increase the acidity of carboxylic acids or alcohols. This can be advantageous for enhancing interactions with certain biological targets or modifying solubility profiles.[2]

This principle is a clear example of causality in drug design: the goal is to improve membrane permeation, the obstacle is high basicity, and the fluorine-driven solution is a predictable, inductive lowering of the pKa.

Caption: Inductive effect of fluorine on amine basicity.

Conformational Control Through Stereoelectronic Effects

Beyond simple inductive effects, fluorine's unique electronic character gives rise to powerful stereoelectronic interactions that can be used to control molecular conformation.[10] This is a more nuanced aspect of fluorine chemistry, where orbital interactions dictate the preferred three-dimensional arrangement of atoms.

The Gauche Effect: Engineering Bioactive Conformations

In a 1,2-disubstituted ethane system, steric hindrance typically favors an anti-periplanar conformation where the substituents are 180° apart. However, in molecules like 1,2-difluoroethane, the gauche conformation (substituents ~60° apart) is favored.[11][12] This counterintuitive preference is a result of a stabilizing hyperconjugative interaction. The filled σ orbital of a vicinal C-H bond donates electron density into the empty, low-lying σ* antibonding orbital of the C-F bond (σC-H → σ*C-F).[13][14]

This effect is a powerful tool for medicinal chemists. By strategically placing a fluorine atom, a molecule can be pre-organized into a specific bioactive conformation that fits more precisely into a protein's binding pocket, thereby enhancing potency and selectivity.[1][15] This principle has been used to stabilize desired ring puckers in cyclic systems like fluorinated prolines or to control the orientation of side chains in acyclic molecules.[15][16]

Caption: The fluorine gauche effect favors electronic stability.

Non-Covalent Interactions: The C-F···H-X Hydrogen Bond

The ability of organically bound fluorine to act as a hydrogen bond acceptor has been a subject of debate. However, a growing body of evidence confirms that C-F bonds can participate in weak hydrogen bonds, particularly with moderately acidic donors (e.g., N-H, O-H).[17][18] While weaker than conventional hydrogen bonds, these interactions can contribute to binding affinity and specificity within a protein active site.[17] The highly polarized C-F bond can also engage in favorable dipole-dipole and charge-dipole interactions, further anchoring a ligand in its target.[10]

Enhancing Metabolic Stability

One of the most common and impactful applications of fluorination is to block metabolic "soft spots."[2] Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often through the hydroxylation of vulnerable C-H bonds.

Blocking Sites of Metabolism

By replacing a metabolically labile hydrogen with a fluorine atom, chemists can effectively shield that position from enzymatic attack.[1][19] The extraordinary strength of the C-F bond makes it highly resistant to the homolytic cleavage required for CYP-mediated oxidation.[7] This strategy has been successfully employed to prevent the hydroxylation of aromatic rings and benzylic positions, leading to a longer drug half-life, improved oral bioavailability, and greater systemic exposure.[1][2] For example, the development of Ezetimibe, a cholesterol absorption inhibitor, involved the strategic placement of fluorine atoms to block sites of metabolic oxidation identified in earlier lead compounds.[2][5]

Caption: Fluorine blocks metabolic oxidation, enhancing drug exposure.

While highly effective, it is crucial to note that excessive fluorination can sometimes open alternative metabolic pathways or, in rare cases, lead to defluorination, which can produce reactive species.[1][15] Therefore, the placement and number of fluorine atoms must be carefully considered.

Synthetic Methodologies & Protocols

The rational design of fluorinated molecules is predicated on the ability to synthesize them. Advances in synthetic chemistry have provided a robust toolkit for introducing fluorine, including late-stage fluorination techniques that allow for the modification of complex molecules at the end of a synthetic sequence.[1]

Key Fluorination Strategies

-